molecular formula C8H4Cl2N2S B2443540 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole CAS No. 338407-87-7

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole

Cat. No.: B2443540
CAS No.: 338407-87-7
M. Wt: 231.09
InChI Key: UUMPICDKKJNEFE-UHFFFAOYSA-N
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Description

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole typically involves the reaction of 4-chlorobenzenediazonium chloride with thiocyanate ions under acidic conditions. The reaction proceeds through the formation of an intermediate thiocyanate, which cyclizes to form the thiadiazole ring. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated control systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring and the thiadiazole ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or thioethers.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted thiadiazoles with different functional groups.

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Thiols and thioethers.

Scientific Research Applications

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The compound’s ability to inhibit specific enzymes and disrupt cellular processes makes it a candidate for drug development.

    Materials Science: The compound’s unique electronic properties are explored for use in organic semiconductors and photovoltaic materials.

    Agricultural Chemistry: It is studied for its potential as a pesticide or herbicide due to its ability to interfere with the growth and development of certain pests and weeds.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1,2,3-thiadiazole
  • 5-Chloro-1,2,3-thiadiazole
  • 4-(4-Chlorophenyl)-1,2,3-thiadiazole

Uniqueness

5-Chloro-4-(4-chlorophenyl)-1,2,3-thiadiazole is unique due to the presence of two chlorine atoms, one on the phenyl ring and one on the thiadiazole ring. This dual substitution pattern imparts distinct electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets. The combination of these features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-chloro-4-(4-chlorophenyl)thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S/c9-6-3-1-5(2-4-6)7-8(10)13-12-11-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPICDKKJNEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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